

physical and chemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-bromo-2-methylthiophene-3-carboxylate
Cat. No.:	B580972

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-bromo-2-methylthiophene-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 5-bromo-2-methylthiophene-3-carboxylate**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its known characteristics, provides a generalized experimental protocol for its synthesis, and includes visualizations to illustrate key chemical workflows and relationships.

Core Properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a substituted thiophene derivative. The presence of a bromine atom and a methyl ester group on the thiophene ring makes it a versatile intermediate for further chemical modifications.

Identifiers

Identifier	Value
CAS Number	1259396-11-6 [1] [2]
Molecular Formula	C ₇ H ₇ BrO ₂ S [2]
Molecular Weight	235.10 g/mol [2] [3]
IUPAC Name	methyl 5-bromo-2-methylthiophene-3-carboxylate

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Methyl 5-bromo-2-methylthiophene-3-carboxylate**.

Property	Value	Source(s)
Appearance	Off-white to light brown solid	[4]
Melting Point	43-44 °C	[4]
Boiling Point	253.0 ± 35.0 °C at 760 mmHg (Predicted) 244.6 ± 20.0 °C (Predicted)	[1] [4]
Density	1.6 ± 0.1 g/cm ³ (Predicted) 1.662 ± 0.06 g/cm ³ (Predicted)	[1] [4]
Solubility	No data available. Likely soluble in organic solvents like chloroform and methanol. [5]	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C or -20°C.	[3] [4] [6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-bromo-2-methylthiophene-3-carboxylate** (CAS 1259396-11-6) is not readily available in the provided search results, a general synthetic route can be inferred from the synthesis of similar

brominated thiophene esters. The following is a generalized protocol based on common organic chemistry techniques.

Generalized Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

The synthesis likely involves a multi-step process starting from a simpler thiophene derivative. A plausible route is the bromination of a pre-functionalized thiophene ring followed by esterification, or vice-versa.

Step 1: Bromination of a Suitable Thiophene Precursor

- Starting Material: Methyl 2-methylthiophene-3-carboxylate.
- Reagents: N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of thiophenes.^[5]
- Solvent: A non-polar aprotic solvent such as chloroform or carbon tetrachloride is typically used.^[5]
- Procedure:
 1. Dissolve the starting material in the chosen solvent in a round-bottom flask.
 2. Slowly add N-Bromosuccinimide to the solution at room temperature, while stirring. The reaction is often performed in the dark to prevent radical side reactions.
 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 4. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
 5. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 6. Purify the crude product by column chromatography on silica gel.

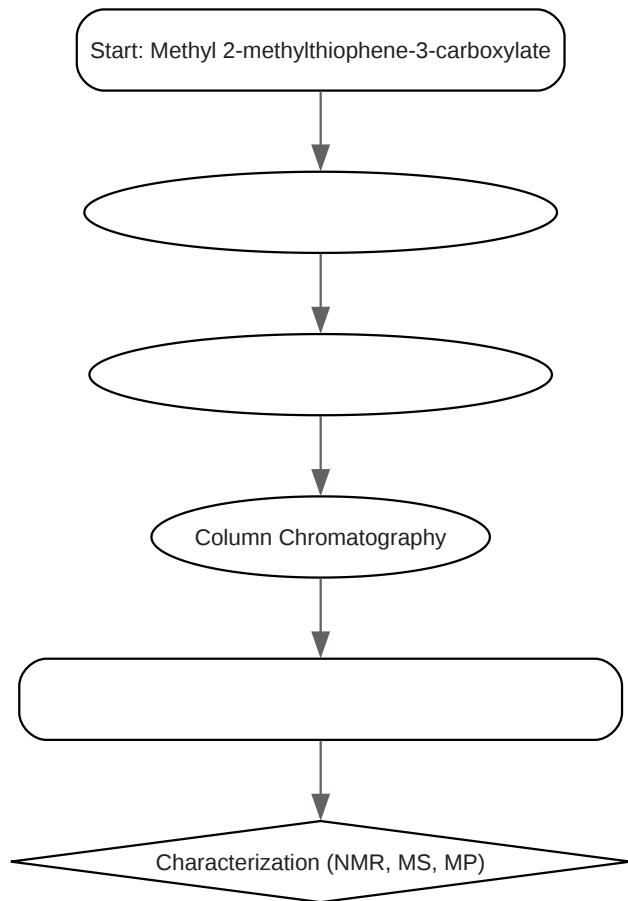
Step 2: Characterization

The final product should be characterized to confirm its identity and purity.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential to confirm the structure, including the position of the bromo and methyl substituents.[\[7\]](#)
- Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.
- Melting Point: To assess the purity of the compound.

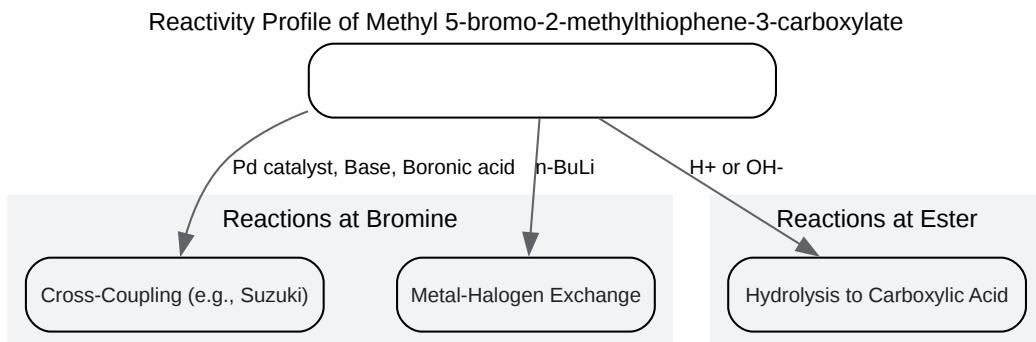
Chemical Reactivity and Stability

The reactivity of **Methyl 5-bromo-2-methylthiophene-3-carboxylate** is dictated by the functional groups present on the thiophene ring.


- Bromine Atom: The bromine atom at the 5-position is susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). This allows for the introduction of a wide range of substituents at this position. It can also undergo metal-halogen exchange with organolithium reagents to form a lithiated thiophene intermediate.[\[8\]](#)[\[9\]](#)
- Ester Group: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups such as amides or acid chlorides.[\[8\]](#)
- Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new substituent.

The compound should be stored under an inert atmosphere and at low temperatures to ensure its stability and prevent degradation.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Visualizations


Synthetic Workflow

Generalized Synthetic Workflow for Methyl 5-bromo-2-methylthiophene-3-carboxylate

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Methyl 5-bromo-2-methylthiophene-3-carboxylate**.

Reactivity Profile

[Click to download full resolution via product page](#)

Caption: Key reactions of **Methyl 5-bromo-2-methylthiophene-3-carboxylate**.

Safety Information

While a specific Safety Data Sheet (SDS) for **Methyl 5-bromo-2-methylthiophene-3-carboxylate** was not found, general safety precautions for handling similar brominated organic compounds should be followed.

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
- Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a valuable building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity, make it a useful intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in these areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:1259396-11-6 | methyl 5-bromo-2-methylthiophene-3-carboxylate | Chemsric [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. 876938-56-6|Methyl 5-Bromo-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. Methyl 5-bromo-2-methylthiophene-3-carboxylate CAS#: 88770-19-8 [m.chemicalbook.com]
- 5. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. Methyl 5-bromo-2-methylthiophene-3-carboxylate(1259396-11-6) 1H NMR spectrum [chemicalbook.com]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]

- To cite this document: BenchChem. [physical and chemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580972#physical-and-chemical-properties-of-methyl-5-bromo-2-methylthiophene-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com